rac-(1r,3r)-3-sulfanylcyclobutane-1-carboxylic acid, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1r,3r)-3-sulfanylcyclobutane-1-carboxylic acid, trans: is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a cyclobutane ring with a sulfanyl group and a carboxylic acid group in a trans configuration, making it an intriguing subject for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1r,3r)-3-sulfanylcyclobutane-1-carboxylic acid, trans can be achieved through several methods. One common approach involves the cyclization of a suitable precursor under controlled conditions. For example, starting from a cyclobutane derivative, the introduction of a sulfanyl group can be accomplished using thiol reagents in the presence of a base. The carboxylic acid group can be introduced through oxidation reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired trans isomer.
Chemical Reactions Analysis
Types of Reactions: rac-(1r,3r)-3-sulfanylcyclobutane-1-carboxylic acid, trans undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like alkyl halides, under basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
rac-(1r,3r)-3-sulfanylcyclobutane-1-carboxylic acid, trans has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the study of stereochemistry and chiral synthesis.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which rac-(1r,3r)-3-sulfanylcyclobutane-1-carboxylic acid, trans exerts its effects depends on its interaction with molecular targets. For instance, the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol, trans: Another cyclobutane derivative with a benzyloxy group instead of a sulfanyl group.
rac-(1r,3r)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, trans: A compound with a tert-butoxycarbonyl group, used in similar synthetic applications.
Uniqueness: rac-(1r,3r)-3-sulfanylcyclobutane-1-carboxylic acid, trans is unique due to its specific functional groups and stereochemistry, which confer distinct reactivity and potential applications compared to its analogs. The presence of both a sulfanyl and a carboxylic acid group in a trans configuration allows for unique interactions and transformations in chemical and biological systems.
Properties
CAS No. |
2613388-95-5 |
---|---|
Molecular Formula |
C5H8O2S |
Molecular Weight |
132.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.